Product packaging for 3-(1-Phenylcyclopropyl)isoxazol-5-amine(Cat. No.:)

3-(1-Phenylcyclopropyl)isoxazol-5-amine

Cat. No.: B13362365
M. Wt: 200.24 g/mol
InChI Key: BZTMBMLPSMHTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Phenylcyclopropyl)isoxazol-5-amine is a synthetically designed isoxazole derivative intended for research and development purposes. Compounds within the isoxazole family are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. The core isoxazole structure is a key pharmacophore in several marketed drugs and is known to exhibit properties including anti-inflammatory, antimicrobial, anticancer, and immunosuppressive activities . The unique 1-phenylcyclopropyl substitution at the 3-position of the isoxazole ring may influence the compound's steric and electronic properties, potentially offering a distinct profile for investigating structure-activity relationships (SAR). This structural motif is present in compounds studied for their potent biological effects, such as inhibitors of specific enzymes or cellular proliferation . This product is offered as a high-purity material for research applications. It is strictly for laboratory use and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the product's safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B13362365 3-(1-Phenylcyclopropyl)isoxazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(1-phenylcyclopropyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H12N2O/c13-11-8-10(14-15-11)12(6-7-12)9-4-2-1-3-5-9/h1-5,8H,6-7,13H2

InChI Key

BZTMBMLPSMHTBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=NOC(=C3)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 1 Phenylcyclopropyl Isoxazol 5 Amine and Analogues

Retrosynthetic Analysis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

A retrosynthetic analysis of this compound reveals logical disconnections to identify potential starting materials. The primary disconnection of the isoxazole (B147169) ring suggests two main synthetic routes. One approach involves the reaction of a β-ketonitrile with hydroxylamine (B1172632). This pathway identifies 1-phenylcyclopropanecarbonylacetonitrile as a key intermediate. A second major strategy is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. researchgate.net This would involve the reaction of 1-ethynyl-1-phenylcyclopropane with a source of the "H₂N-C≡N⁺-O⁻" synthon or a related equivalent. Further disconnection of the 1-phenylcyclopropyl moiety points to precursors such as phenylacetonitrile (B145931) and 1,2-dibromoethane (B42909) for its construction.

Cycloaddition Reactions in Isoxazole Formation

Cycloaddition reactions are a cornerstone in the synthesis of the isoxazole scaffold. These reactions, particularly 1,3-dipolar cycloadditions, offer a powerful and convergent method for constructing the five-membered heterocyclic ring with high regioselectivity.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a widely utilized and efficient method for the synthesis of isoxazoles. researchgate.netnih.gov This reaction involves the [3+2] cycloaddition of a nitrile oxide, as the 1,3-dipole, with an alkyne, serving as the dipolarophile, to directly form the isoxazole ring. mdpi.comnih.gov The regioselectivity of this reaction is a critical aspect, often leading to the formation of 3,5-disubstituted isoxazoles. nih.gov However, the specific substitution pattern can be influenced by steric and electronic factors of the reactants. mdpi.com Various conditions have been developed to carry out this transformation, including the use of different solvents and catalysts to improve yields and selectivity. researchgate.netnih.gov The versatility of this method allows for the introduction of a wide range of substituents on the isoxazole core by simply varying the nitrile oxide and alkyne precursors. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Nitrile Oxide PrecursorAlkyneConditionsProductReference
Hydroxyimidoyl chloridesTerminal alkynesCu/Al2O3, ball-milling3,5-disubstituted isoxazoles nih.gov
AldoximesAlkynesN-Chlorosuccinimide3,5-disubstituted isoxazoles core.ac.uk
AldoximesAlkenes/Alkynes[Hydroxy(tosyloxy)iodo]benzene (HTIB)Isoxazolines/Isoxazoles nih.gov

In Situ Generation of Nitrile Oxides for Cycloaddition

For practical synthesis, nitrile oxides are typically generated in situ due to their high reactivity and tendency to dimerize. rsc.orgresearchgate.net Common methods for the in situ generation of nitrile oxides include the dehydrohalogenation of hydroxymoyl chlorides with a base, the oxidation of aldoximes, and the dehydration of nitroalkanes. rsc.orgresearchgate.net The choice of method often depends on the stability of the starting materials and the desired reaction conditions. For instance, the oxidation of aldoximes using reagents like bleach (sodium hypochlorite) or hypervalent iodine compounds provides a mild and efficient way to produce nitrile oxides that can be immediately trapped by a dipolarophile. mdpi.comrsc.org Another approach involves the use of copper catalysts to generate nitrile oxides from copper carbenes and tert-butyl nitrite, which then react with β-keto esters to form fully substituted isoxazoles. rsc.orgrsc.org

Reactions Involving Hydroxylamine for Isoxazole Core Construction

The use of hydroxylamine is a classical and highly effective strategy for the construction of the isoxazole ring. This approach relies on the nucleophilic character of hydroxylamine, which can react with suitable carbon frameworks to form the heterocyclic system through condensation and cyclization reactions.

Condensation with 1,3-Dicarbonyl Compounds

The reaction of hydroxylamine with 1,3-dicarbonyl compounds is a fundamental and straightforward method for the synthesis of isoxazoles. youtube.commisuratau.edu.ly This condensation reaction typically proceeds by the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. youtube.commisuratau.edu.ly This method is particularly useful for the preparation of 3,5-disubstituted isoxazoles. misuratau.edu.ly The versatility of this approach is enhanced by the wide availability of various 1,3-dicarbonyl compounds, allowing for the synthesis of a diverse range of isoxazole derivatives. The reaction conditions can often be adjusted to control the outcome, and in some cases, intermediates like 5-hydroxy-2-isoxazolines can be isolated. misuratau.edu.ly

Table 2: Isoxazole Synthesis from Hydroxylamine and 1,3-Dicarbonyls
1,3-Dicarbonyl CompoundHydroxylamine SourceConditionsProduct TypeReference
BenzylideneacetylacetoneHydroxylamine hydrochlorideNaOH, Ethanol (B145695)/Water2-isoxazoline oxime misuratau.edu.ly
Chalcones (α,β-unsaturated ketones)Hydroxylamine hydrochlorideKOH, Ethanol3,5-disubstituted isoxazoles nih.gov
Ethyl acetoacetate (B1235776) and AldehydesHydroxylamine hydrochlorideAgro-waste catalyst, Glycerol3-methyl-4-arylmethylene-isoxazol-5(4H)-ones nih.gov

Cyclization of Oxoesters and Related Precursors

The cyclization of oxoesters and related precursors with hydroxylamine provides another important route to isoxazole derivatives, particularly isoxazol-5-ones. mdpi.com In this method, a β-keto ester reacts with hydroxylamine, leading to the formation of an oxime intermediate which then undergoes cyclization to form the 3-substituted-isoxazol-5(4H)-one. mdpi.com This reaction can be part of a one-pot, three-component reaction involving an aldehyde, a β-keto ester, and hydroxylamine hydrochloride to produce 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com The efficiency and greenness of these procedures can be enhanced by using catalysts such as amine-functionalized cellulose (B213188) in aqueous media. mdpi.com

Cyclopropyl-Specific Synthetic Approaches

The construction of molecules containing a cyclopropane (B1198618) ring fused or adjacent to another heterocyclic system requires specialized synthetic routes. The high ring strain of cyclopropanes makes them unique synthons that can either be formed in conjunction with the main heterocyclic core or used as a reactive intermediate that directs the formation of the target scaffold. wikipedia.org

One advanced strategy for forming isoxazole rings involves the ring-opening of a donor-acceptor (D-A) cyclopropane. These cyclopropanes, activated by both an electron-donating and an electron-withdrawing group, are susceptible to cleavage under various reaction conditions. researchgate.net For instance, the reaction of 2,2-dialkoxycyclopropane-1-carboxylates with nitrosyl chloride (NOCl) leads to the formation of isoxazoline- or isoxazole-3-carboxylates through a regioselective ring-opening at the C1-C2 bond. researchgate.net

While not a direct synthesis of this compound, this principle can be extrapolated. A hypothetical pathway could involve a suitably substituted 1-phenylcyclopropyl oxime. The oxime functionality could serve as the precursor for the N-O bond of the isoxazole. Treatment with an appropriate reagent could induce ring-opening of the cyclopropane, followed by an intramolecular nucleophilic vinylic substitution, where the oxime nitrogen attacks a newly formed vinyl group, leading to the cyclization that forms the 5-aminoisoxazole ring. This approach leverages the inherent reactivity of the strained cyclopropane ring to construct the desired heterocyclic system. researchgate.netresearchgate.net

An alternative to utilizing a pre-existing cyclopropane ring is to form it concurrently with the isoxazole heterocycle. This can be achieved through tandem or multi-component reactions where the precursors for both rings are brought together. For example, a reaction could be designed starting with a precursor that contains an alkene and the necessary components for the isoxazole ring. A cyclopropanation reaction, such as a Simmons-Smith reaction or a transition-metal-catalyzed reaction with a diazo compound, could be performed on the alkene. wikipedia.orgorganic-chemistry.org

Simultaneously or in a subsequent step, the isoxazole ring could be constructed. A common method for isoxazole synthesis is the [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene. nih.govmdpi.com A synthetic sequence could therefore involve the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne that is appropriately functionalized to undergo a subsequent intramolecular cyclopropanation. This convergent strategy allows for the rapid assembly of complex molecular architectures from simpler starting materials.

Catalytic Systems and Reaction Conditions

The efficiency, selectivity, and environmental impact of synthetic routes are heavily influenced by the catalytic systems and reaction conditions employed. Modern organic synthesis emphasizes the development of green and sustainable methodologies, including metal-free catalysis and energy-efficient protocols like microwave-assisted synthesis.

While transition metal catalysis, particularly with copper(I) or ruthenium(II), is common in isoxazole synthesis via [3+2] cycloaddition, there are significant drawbacks, including cost, toxicity, and contamination of the final product. rsc.orgrsc.org This has driven the development of metal-free alternatives. rsc.orgrsc.org

Metal-free synthesis of isoxazoles can be achieved through various methods. One approach is the reaction of aldoximes with alkenes or alkynes in the presence of an oxidant like oxone in an aqueous medium, which generates the required nitrile oxide in situ. rsc.org Another strategy involves the use of organocatalysts. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used to catalyze the one-pot cascade reaction between ethyl nitroacetate (B1208598) and aromatic aldehydes to form isoxazole derivatives under ultrasonication. rsc.org These methods align with the principles of green chemistry by avoiding heavy metals and often utilizing more environmentally benign solvents like water. rsc.orgnih.gov

Amine-functionalized materials have emerged as effective and recyclable catalysts for various organic transformations. Propylamine-functionalized cellulose (Cell-Pr-NH₂), for instance, has been successfully employed as a catalyst in the three-component reaction between hydroxylamine hydrochloride, an aldehyde, and a β-keto ester to produce 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comresearchgate.netpreprints.org

The proposed mechanism involves the catalyst facilitating the initial condensation to form an oxime, followed by a Knoevenagel condensation and subsequent cyclization. mdpi.com The use of water as a solvent and the reaction proceeding at room temperature highlight the green credentials of this method. researchgate.netpreprints.org Such amine-functionalized catalysts could be adapted for the synthesis of 5-aminoisoxazoles by selecting appropriate starting materials, offering advantages like mild reaction conditions, simple work-up, and catalyst recyclability.

Catalyst SystemStarting MaterialsProduct TypeKey Advantages
Metal-Free (Oxone) Aldoximes, Alkenes/Alkynes3,5-Disubstituted IsoxazolesAvoids heavy metal contamination; often uses aqueous media.
Metal-Free (DABCO) Ethyl Nitroacetate, AldehydesIsoxazole DerivativesOrganocatalytic; can be enhanced with ultrasonication.
Cell-Pr-NH₂ Hydroxylamine, Aldehydes, β-Keto estersIsoxazol-5(4H)-onesGreen catalyst; works in water at room temperature; recyclable.

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. tsijournals.comnih.govrsc.org

This technology has been widely applied to the synthesis of isoxazole derivatives. For example, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole, which conventionally requires refluxing for over 3 hours, can be completed in just 30 seconds under microwave irradiation, with yields increasing from 70-81% to 90-95%. tsijournals.com Similarly, one-pot, uncatalyzed 1,3-dipolar cycloadditions between in situ-generated nitrile oxides and alkynes are effectively promoted by microwaves, yielding 3,5-disubstituted isoxazoles with shorter reaction times compared to conventional heating. nih.govdaneshyari.com This efficiency makes microwave-assisted protocols particularly attractive for creating libraries of compounds for further study. researchgate.net

Reaction TypeConventional MethodMicrowave-Assisted Method
3-Amino-5-methyl Isoxazole Schiff Base Synthesis Time: >3 hoursYield: 70-81%Time: 30 secondsYield: 90-95%
1,3-Dipolar Cycloaddition (Uncatalyzed) Time: Several hours to daysTime: Minutes
Synthesis of 3-Amino-1,2-benzisoxazoles Time: >6 hoursTime: 1-6 hours (quantitative yields)

Regioselectivity and Stereoselectivity Control in the Synthesis of this compound

The synthetic approach to this compound necessitates careful control over both regioselectivity and, where applicable, stereoselectivity to ensure the desired isomeric product is obtained. The core challenge in the synthesis of 3,5-disubstituted isoxazoles lies in directing the cyclization of precursors to yield the correct arrangement of substituents on the isoxazole ring.

The formation of the isoxazole ring in this compound involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. The regiochemical outcome of this condensation is highly dependent on the reaction conditions and the nature of the substituents on the precursor. One of the primary methods for constructing the 3,5-disubstituted isoxazole core is through the [3+2] cycloaddition of nitrile oxides with alkynes. nih.gov In this context, the regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.

To achieve the desired this compound, a synthetic strategy would likely involve the reaction of a precursor containing the 1-phenylcyclopropyl moiety with a reagent that provides the C5-amine functionality. Control over regioselectivity is paramount to avoid the formation of the isomeric 5-(1-phenylcyclopropyl)isoxazol-3-amine. This control can often be achieved by manipulating the reaction conditions, such as pH, solvent, and temperature, or through the use of directing groups on the starting materials. rsc.orgnih.gov

For instance, the cyclocondensation of β-enamino diketones with hydroxylamine has been shown to be a versatile method for the regioselective synthesis of isoxazoles. rsc.orgnih.gov The regiochemical outcome can be influenced by the choice of solvent and the presence of additives. For example, in the synthesis of 4,5-disubstituted isoxazoles, acetonitrile (B52724) with pyridine (B92270) at room temperature favors one regioisomer, while ethanol at reflux favors the other. nih.gov While not directly applied to the target compound, these principles suggest that a similar level of control could be achievable.

Furthermore, the use of catalysts can significantly influence the regioselectivity of isoxazole formation. Copper and ruthenium catalysts have been employed in the cycloaddition of alkynes and nitrile oxides to afford 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles with high regioselectivity. nih.gov

In terms of stereoselectivity, the primary consideration for this compound would be the stereochemistry of the cyclopropane ring, should it contain chiral centers. If the synthesis starts with a racemic or achiral cyclopropane precursor, the final product will be a racemate. To obtain a specific stereoisomer, an asymmetric synthesis of the 1-phenylcyclopropyl precursor would be required, or a chiral resolution of the final product or a key intermediate would need to be performed. The isoxazole ring itself is planar and achiral.

The following table summarizes key factors influencing regioselectivity in the synthesis of substituted isoxazoles, which are applicable principles for the targeted synthesis of this compound.

FactorEffect on RegioselectivityExample Reaction Condition/ReagentExpected Outcome for Isoxazole Synthesis
SolventCan influence the tautomeric equilibrium of precursors and the transition state of the cyclization.Ethanol vs. AcetonitrilePreferential formation of one regioisomer over another. nih.gov
TemperatureCan affect the kinetic versus thermodynamic control of the reaction.Room Temperature vs. RefluxHigher temperatures may favor the thermodynamically more stable isomer.
CatalystCan lower the activation energy for the formation of a specific regioisomer.Copper(I) or Ruthenium(II) catalystsHigh regioselectivity in [3+2] cycloadditions. nih.gov
pH/AdditivesCan alter the reactivity of the nucleophilic and electrophilic centers in the precursors.Pyridine or other bases/acidsCan direct the cyclization to yield a specific regioisomer. rsc.orgnih.gov
Substituent EffectsElectronic and steric properties of substituents on the precursors can direct the cyclization.Electron-withdrawing vs. electron-donating groupsInfluences the regiochemical outcome of the reaction.

Chemical Reactivity and Derivatization of 3 1 Phenylcyclopropyl Isoxazol 5 Amine

Reactivity of the 5-Amino Group

The primary amine attached to the C5 position of the isoxazole (B147169) ring is a principal site for chemical reactions, readily participating in nucleophilic attacks, acylations, alkylations, and condensations.

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it a strong nucleophile. This allows it to react with a variety of electrophilic reagents. While the C4 position of the isoxazole ring can also exhibit nucleophilic character, reactions typically occur preferentially at the exocyclic amino group. researchgate.net

A notable example of the nucleophilic reactivity of 5-aminoisoxazoles is their highly chemoselective reaction with α-diazocarbonyl compounds. nih.gov The reaction outcome can be selectively controlled by the choice of conditions. Under thermal conditions, a Wolff rearrangement occurs, yielding N-isoxazole amides as the exclusive products. nih.gov In contrast, the use of a rhodium catalyst, such as Rh₂(Oct)₄, promotes an N-H insertion reaction, leading to the formation of α-amino acid derivatives of N-isoxazoles. nih.gov Both pathways proceed under mild conditions and are applicable to a wide range of substrates. nih.gov

Table 1: Selective Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds

Reaction TypeConditionsProduct
Wolff RearrangementThermal (e.g., heating)N-isoxazole amides
N-H InsertionCatalytic Rh₂(Oct)₄α-Amino acid derivatives of N-isoxazoles

The primary amino group of 3-(1-Phenylcyclopropyl)isoxazol-5-amine is readily acylated by various reagents, a characteristic reaction of primary amines. cymitquimica.com These reactions are fundamental for the synthesis of more complex derivatives.

Acylation with Acid Chlorides and Anhydrides : Reactions with acylating agents such as o-nitrobenzoyl chloride result in the formation of the corresponding benzamide. researchgate.net Similarly, treatment with acetic anhydride (B1165640) can lead to acylation. researchgate.net Under certain conditions, N,N-diacylation can occur, where both hydrogen atoms of the primary amine are substituted. researchgate.net

Sulfonylation : The amino group can also react with sulfonyl chlorides in the presence of a base like pyridine (B92270) to yield isoxazol-5-ylsulfonamide derivatives. researchgate.net The choice of base can be critical; using 4-dimethylaminopyridine, for instance, can selectively produce a product from the reaction of one equivalent of the aminoisoxazole with two equivalents of the sulfonyl chloride. researchgate.net

Alkylation of the 5-amino group can also be achieved, typically through reaction with alkyl halides. Furthermore, the nitrogen atom can be alkylated after an initial acylation step, as demonstrated in the synthesis of isoxazolo[5,4-b]azepine systems. researchgate.net

Table 2: Representative Acylation Reactions of the 5-Amino Group

ReagentProduct Type
o-Nitrobenzoyl chlorideBenzamide
Acetic anhydrideAcetamide (mono- or di-acylated)
Sulfonyl chloridesSulfonamide

In an acid-catalyzed reaction, the primary amine of this compound can undergo condensation with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a transient hemiaminal (or carbinolamine) intermediate. wikipedia.org Subsequent elimination of a water molecule from this intermediate yields a C=N double bond, resulting in the formation of an imine, commonly known as a Schiff base. wikipedia.orglatech.edu The reaction is reversible and is typically driven to completion by removing the water as it is formed. wikipedia.org

Table 3: General Scheme for Condensation with a Carbonyl Compound

Reactant 1Reactant 2 (Generic)ProductByproduct
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')N-(3-(1-phenylcyclopropyl)isoxazol-5-yl)imineWater (H₂O)

Transformations of the Isoxazole Ring

The isoxazole ring, while aromatic, is susceptible to transformations under specific reaction conditions, which can alter the core heterocyclic structure.

The isoxazole ring can be opened, often as a prelude to forming a different heterocyclic system. For example, 5-aminoisoxazoles can serve as precursors for the synthesis of 5-aminopyrazoles. researchgate.net This transformation can occur through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, where a nucleophile adds to the ring, prompting an opening of the isoxazole, followed by a new intramolecular cyclization to form the more stable pyrazole (B372694) ring. researchgate.net Such reactions are often promoted by basic conditions.

The 5-aminoisoxazole scaffold is known to exhibit both tautomerism and a susceptibility to molecular rearrangements.

Tautomerism : 5-Aminoisoxazoles can exist in a tautomeric equilibrium between two forms: the 5-amino form and a 5(4H)-imino form. researchgate.net The position of this equilibrium is significantly influenced by the solvent. Studies have shown that the amino tautomer (1) is predominant in solvents like chloroform, DMSO, and DMF, whereas the imino tautomer (1') is favored in dioxane and THF. researchgate.netscispace.com This tautomerism is a critical aspect of the compound's reactivity, as the different forms may exhibit distinct chemical properties.

Scheme of Amino-Imino Tautomerism

(Generic representation of the equilibrium between the 5-amino form (1) and the 5-imino form (1'))

Rearrangements : The isoxazole ring can undergo rearrangements under thermal or photochemical conditions. A well-documented transformation in isoxazole chemistry is the Boulton–Katritzky rearrangement, which involves the rearrangement of isoxazole systems into new five-membered heterocyclic rings, often promoted by heat or base. nih.govbeilstein-journals.org Additionally, certain 5-amino-substituted isoxazoles have been shown to undergo isomerization when subjected to UV irradiation. mdpi.com Flash-vacuum pyrolysis is another method that can induce rearrangements of substituted isoxazol-5(2H)-ones, leading to the formation of different heterocyclic structures through the elimination of carbon dioxide. orientjchem.org

Conversion to Other Heterocyclic Systems (e.g., Pyrazoles)

The 5-aminoisoxazole core is susceptible to rearrangement reactions, most notably its conversion to the isomeric pyrazole system. This transformation typically involves the reductive cleavage of the weak N-O bond within the isoxazole ring, followed by cyclization. While specific studies on this compound are not detailed in the provided literature, the general mechanism for converting 5-aminoisoxazoles to 5-aminopyrazoles serves as a well-established precedent.

The reaction is often initiated by a reducing agent, such as catalytic hydrogenation (e.g., H₂/Raney Nickel) or other chemical reductants. The process unfolds through the following sequence:

Reductive N-O Bond Cleavage: The isoxazole ring opens to form a vinylogous β-aminonitrile intermediate.

Intramolecular Cyclization: The intermediate then undergoes an intramolecular condensation reaction, where one of the nitrogen atoms attacks the nitrile carbon.

Tautomerization: The resulting iminopyrazoline tautomerizes to the more stable aromatic 5-aminopyrazole.

This conversion is a powerful synthetic tool, allowing for the generation of a different class of heterocycles from a common precursor, which is significant as pyrazole derivatives are known to possess a wide range of biological activities. arkat-usa.org

Reactivity of the 1-Phenylcyclopropyl Substituent

The substituent at the 3-position of the isoxazole ring, the 1-phenylcyclopropyl group, presents two main sites for chemical reactions: the three-membered cyclopropyl (B3062369) ring and the aromatic phenyl ring.

The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions, behaving in some respects like a double bond. nih.gov These reactions typically proceed via cleavage of a C-C bond. For the 1-phenylcyclopropyl group, electrophilic attack is a common method to induce ring opening. nih.gov

For example, treatment with strong acids (Brønsted or Lewis acids) can lead to the protonation or coordination to the cyclopropane ring, facilitating the cleavage of a C-C bond to form a carbocationic intermediate. digitellinc.com The presence of the adjacent phenyl group can stabilize this carbocation through resonance. The specific bond that cleaves (vicinal vs. distal) can be influenced by the nature of the substituents and the reaction conditions. nih.gov The resulting intermediate can then be trapped by nucleophiles to yield a variety of acyclic products. Radical-mediated ring-opening is another potential pathway for the functionalization of the cyclopropyl group. nih.gov

Table 1: Potential Ring-Opening Reactions of the Cyclopropyl System

Reaction TypeTypical ReagentsIntermediatePotential Product Type
Acid-Catalyzed OpeningH₂SO₄, HCl, Lewis Acids (e.g., Yb(OTf)₃)CarbocationAlcohols, ethers, halides (depending on nucleophile)
Electrophilic AdditionBr₂, I₂, Hg(OAc)₂Halonium/Mercurinium ion1,3-Dihalides, 1,3-functionalized alkanes
Radical-Mediated OpeningRadical initiators (e.g., AIBN) with trapping agentsAlkyl radicalFunctionalized open-chain compounds

The phenyl ring of the 1-phenylcyclopropyl substituent can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The outcome of these substitutions—both in terms of reaction rate and the position of the new substituent—is dictated by the electronic properties of the group already attached to the ring. wikipedia.org

The cyclopropyl group is generally considered to be an activating group and an ortho, para-director. libretexts.org This directing effect stems from the ability of the cyclopropane's C-C bonds, which have significant p-character, to stabilize the cationic intermediate (the sigma complex) formed during the attack at the ortho and para positions through conjugation. youtube.com Therefore, the entire 1-(isoxazol-5-amine)-cyclopropyl substituent is expected to direct incoming electrophiles to the positions ortho and para to the point of attachment on the phenyl ring. The para product is often favored due to reduced steric hindrance compared to the ortho position. organicchemistrytutor.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

ReactionReagentsElectrophile (E⁺)Major Products
NitrationHNO₃ / H₂SO₄NO₂⁺para-nitro and ortho-nitro substituted derivatives
HalogenationBr₂ / FeBr₃Br⁺para-bromo and ortho-bromo substituted derivatives
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺para-acyl and ortho-acyl substituted derivatives

Development of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The this compound molecule is a valuable building block for the synthesis of more complex, often fused, heterocyclic systems. frontiersin.org The reactive 5-amino group is a key handle for these transformations, acting as a potent nucleophile. nih.gov

A prominent strategy involves the condensation of the 5-amino group with various bifunctional electrophiles, particularly 1,3-dicarbonyl compounds or their equivalents. frontiersin.org For instance, reaction with β-ketoesters or 1,3-diketones can lead to the formation of isoxazolo[5,4-b]pyridines. frontiersin.org These reactions typically proceed through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic fused system.

The versatility of this scaffold is demonstrated by its use in multicomponent reactions, where three or more reactants combine in a single step to form complex molecules, a strategy prized for its efficiency and atom economy. mdpi.com The reaction of 5-aminoisoxazoles with aldehydes and a suitable CH-acid (like barbituric acid or Meldrum's acid) can generate a diverse library of fused heterocyclic compounds. frontiersin.org These synthetic strategies underscore the utility of the title compound as a precursor for novel chemical entities with potential applications in medicinal and materials chemistry. frontiersin.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 1 Phenylcyclopropyl Isoxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The electronic structure of a molecule is intrinsically linked to its stability, reactivity, and spectroscopic properties. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic nature.

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org Studies on various oxazole (B20620) and isoxazole (B147169) derivatives have shown that substitutions on the ring system can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.netrjpbcs.com For 3-(1-Phenylcyclopropyl)isoxazol-5-amine, the electron-donating amine group at the 5-position is expected to raise the energy of the HOMO, while the phenylcyclopropyl group at the 3-position will also influence the electronic landscape.

DFT calculations would typically be used to compute these values. An illustrative table of expected electronic properties for the title compound is presented below.

Table 1: Illustrative Electronic Properties of this compound (Theoretical) This table is a representative example of data that would be generated from a DFT calculation.

ParameterCalculated Value (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.65Energy difference between HOMO and LUMO
Ionization Potential (I)5.85Approximated as -EHOMO
Electron Affinity (A)1.20Approximated as -ELUMO

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Computational methods can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. epstem.net For this compound, calculations would predict distinct signals for the protons and carbons of the phenyl, cyclopropyl (B3062369), and isoxazole moieties. For instance, the protons on the isoxazole ring and the amine group would have characteristic chemical shifts, while the unique strained environment of the cyclopropane (B1198618) ring would also result in specific spectral signatures. nih.govmdpi.comresearchgate.net

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the absorption bands observed in an IR spectrum. These calculations can help assign specific peaks to functional group stretches, bends, and wags, such as the N-H stretching of the amine group, C=N stretching of the isoxazole ring, and C-H stretching of the aromatic and cyclopropyl groups. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. epstem.net

Table 2: Example of Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for Key Atoms This table is a representative example of data that would be generated from a GIAO-DFT calculation.

Atom TypePredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Isoxazole C4-H~5.5 - 6.0~95 - 105
Amine NH2~4.5 - 5.5 (broad)N/A
Phenyl C-H (ortho, meta, para)~7.2 - 7.5~125 - 130
Cyclopropyl CH2~1.0 - 1.5~15 - 25
Isoxazole C3N/A~160 - 165
Isoxazole C5N/A~170 - 175

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. The Fukui function, f(r), is a particularly useful local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It helps identify the most likely sites for electrophilic, nucleophilic, and radical attack.

The Fukui functions are typically condensed to atomic sites to provide a simpler, atom-by-atom picture of reactivity.

f+ : Indicates susceptibility to nucleophilic attack (where an electron is accepted).

f- : Indicates susceptibility to electrophilic attack (where an electron is donated).

f0 : Indicates susceptibility to radical attack.

For this compound, the nitrogen atoms of the isoxazole ring and the exocyclic amine group are expected to be key sites of reactivity. acs.orgresearchgate.net Fukui function analysis would likely identify the amine nitrogen as a primary site for electrophilic attack (high f-), while the N-2 atom of the isoxazole ring and the C-4 position could be susceptible to electrophilic attack as well. acs.org

Table 3: Illustrative Condensed Fukui Functions for Selected Atoms This table is a representative example of data that would be generated from a conceptual DFT calculation.

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)
N (isoxazole ring)0.0850.110
O (isoxazole ring)0.1200.050
C4 (isoxazole ring)0.1050.095
N (amine group)0.0400.180

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations are used to explore the conformational possibilities and dynamic behavior of a molecule, including its interactions with other molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the key rotatable bonds are between the phenyl group and the cyclopropyl ring, and between the cyclopropyl ring and the isoxazole ring. The rigid, strained nature of the cyclopropane ring imparts unique conformational constraints and electronic properties. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. Given that many isoxazole derivatives exhibit a wide range of biological activities, docking studies can provide insight into the potential therapeutic applications of this compound. nih.gov

Broader research on isoxazoles has identified them as potent inhibitors of various enzymes and receptors. For example, isoxazole-containing compounds have been investigated as cyclooxygenase (COX) inhibitors, antimicrobial agents, and anticancer agents. nih.govmdpi.comnih.gov A docking study for this compound would involve placing its most stable conformer into the active site of a relevant protein target to predict its binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions). This in silico screening helps prioritize compounds for further experimental testing.

Table 4: Potential Biological Targets for Docking Studies Based on Broader Isoxazole Research

Potential Target ClassSpecific ExampleTherapeutic AreaReference
Cyclooxygenase EnzymesCOX-1 / COX-2Anti-inflammatory nih.gov
Bacterial EnzymesGlucosamine-6-phosphate synthaseAntibacterial uobaghdad.edu.iq
Bacterial ProteinsEscherichia coli DNA gyraseAntibacterial mdpi.com
KinasesEpidermal Growth Factor Receptor (EGFR)Anticancer researchgate.net

Theoretical Studies of Reaction Mechanisms Relevant to this compound Synthesis and Derivatization

While specific theoretical and computational studies on the reaction mechanisms for the synthesis and derivatization of this compound are not extensively documented in publicly available literature, the core synthetic routes to the isoxazole ring system are well-established and have been the subject of numerous computational investigations. These theoretical studies provide significant insights into the plausible pathways for the formation of this class of compounds. The primary and most versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov An alternative route involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net

The [3+2] Cycloaddition Pathway: Nitrile Oxide and Alkyne

The most common and theoretically studied method for the synthesis of the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne. youtube.comresearchgate.net In the context of this compound, this would involve the reaction of 1-phenylcyclopropanecarbonitrile (B1362556) oxide with an appropriate alkyne.

Theoretical studies, primarily using Density Functional Theory (DFT), have elucidated the mechanism of this reaction. researchgate.net The reaction is generally understood to proceed via a concerted, pericyclic mechanism. nih.gov This means the two new sigma bonds are formed in a single transition state, rather than through a stepwise process involving a diradical intermediate. nih.gov The frontier molecular orbitals (FMOs) of the reactants govern the regioselectivity of the cycloaddition.

Key Theoretical Findings for Nitrile Oxide Cycloadditions:

FeatureTheoretical Insights
Mechanism Primarily a concerted, pericyclic [3+2] cycloaddition. nih.gov
Transition State A single, highly ordered transition state where the nitrile oxide and alkyne approach each other in parallel planes.
Regioselectivity Governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide and the alkyne. The reaction is typically under HOMO(dipole)-LUMO(dipolarophile) control.
Solvent Effects While often carried out in organic solvents, theoretical models have also explored these reactions in aqueous media, indicating the feasibility of environmentally benign syntheses. researchgate.net

For the synthesis of a 5-amino-substituted isoxazole via this route, a starting alkyne with a protected amino group or a group that can be readily converted to an amine would be necessary. The regioselectivity of the cycloaddition would be crucial in ensuring the formation of the desired 5-substituted isomer.

Synthesis from β-Keto Esters and Hydroxylamine

An alternative and widely utilized synthetic strategy for isoxazol-5-ones, which are precursors to isoxazol-5-amines, involves the condensation of a β-keto ester with hydroxylamine. researchgate.net For the synthesis of this compound, a plausible precursor would be an ethyl ester of 2-(1-phenylcyclopropanecarbonyl)acetic acid.

Computational studies have explored the mechanism of this cyclization. The reaction proceeds through several key steps:

Oximation: The initial step is the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-dicarbonyl compound to form an oxime intermediate. mdpi.com

Cyclization: This is followed by an intramolecular cyclization. Theoretical models suggest that the regioselectivity of this step, determining whether an isoxazol-5-one or a 3-isoxazolone is formed, is highly dependent on the reaction conditions (such as pH) and the nature of the substituents. researchgate.net

Dehydration: The final step is the dehydration of the cyclic intermediate to yield the isoxazole ring.

The conversion of the resulting 3-(1-phenylcyclopropyl)isoxazol-5-one to the target 5-amino derivative can be achieved through standard functional group interconversions, the mechanisms of which are also well-understood from a theoretical standpoint.

Plausible Mechanistic Steps in Isoxazol-5-one Formation:

StepMechanistic Description
1. Oxime Formation Nucleophilic addition of hydroxylamine to the ketone carbonyl, followed by dehydration.
2. Intramolecular Cyclization The oxime nitrogen attacks the ester carbonyl.
3. Elimination Elimination of the alkoxy group from the tetrahedral intermediate to form the isoxazol-5-one ring.

Derivatization Reactions

Theoretical studies on the derivatization of isoxazoles often focus on electrophilic substitution reactions on the isoxazole ring or reactions involving the substituents. The isoxazole ring itself is relatively electron-deficient, making electrophilic substitution challenging. However, computational models can predict the most likely sites of attack and the activation energies for such reactions. For this compound, derivatization is more likely to occur at the amino group or the phenyl ring. Theoretical calculations can be employed to model the reactivity of these sites and predict the outcomes of various derivatization reactions.

Advanced Spectroscopic and Structural Characterization of 3 1 Phenylcyclopropyl Isoxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of 1H and 13C NMR spectra, along with two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon environments and their connectivity can be established for 3-(1-phenylcyclopropyl)isoxazol-5-amine.

1H NMR for Proton Environment Elucidation

The 1H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. The expected chemical shifts for the protons of this compound are based on the distinct electronic environments of the phenyl, cyclopropyl (B3062369), isoxazole (B147169), and amino functional groups.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. The specific chemical shifts and multiplicities will depend on their position (ortho, meta, para) relative to the cyclopropyl substituent. The cyclopropyl protons represent a unique spin system. Due to the rigid, strained nature of the three-membered ring, the methylene (B1212753) protons are diastereotopic and are expected to appear as complex multiplets in the aliphatic region, likely between δ 1.0 and 1.8 ppm.

The isoxazole ring contains a single proton at the 4-position, which is anticipated to resonate as a singlet in the region of δ 5.5-6.0 ppm. The protons of the primary amine group (NH2) are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically appears in the range of δ 4.0-5.0 ppm.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H (ortho, meta, para) 7.2 - 7.5 Multiplet 5H
Isoxazole-H4 5.5 - 6.0 Singlet 1H
Amino (-NH2) 4.0 - 5.0 Broad Singlet 2H

13C NMR for Carbon Skeleton Analysis

The 13C NMR spectrum provides a map of the carbon framework of the molecule. The isoxazole ring is expected to show three distinct signals. The C5 carbon, bonded to the amino group, is predicted to be the most deshielded of the ring carbons, appearing around δ 170 ppm. The C3 carbon, attached to the phenylcyclopropyl group, is expected to resonate around δ 160-165 ppm, while the C4 carbon will likely appear at a much lower chemical shift, around δ 95-100 ppm.

The phenyl group will exhibit signals in the aromatic region (δ 125-140 ppm). The quaternary carbon of the cyclopropyl ring attached to the phenyl group is predicted to be in the range of δ 25-30 ppm, while the methylene carbons of the cyclopropyl ring will likely appear at δ 15-20 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isoxazole C5 (-C-NH2) ~170
Isoxazole C3 (-C-cyclopropyl) 160 - 165
Phenyl C (quaternary) 135 - 140
Phenyl CH 125 - 130
Isoxazole C4 95 - 100
Cyclopropyl C (quaternary) 25 - 30

2D NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the protons on the phenyl ring and within the cyclopropyl methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the phenyl, cyclopropyl, and isoxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different structural units. For example, HMBC would show correlations between the cyclopropyl protons and the C3 carbon of the isoxazole ring, as well as the quaternary carbon of the phenyl group, thus confirming the 3-(1-phenylcyclopropyl) substitution pattern.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Analysis of Key Functional Groups (Amino, Isoxazole, Cyclopropyl)

The IR and Raman spectra of this compound are expected to display characteristic bands for its key functional groups.

Amino Group (-NH2): The primary amine will exhibit two N-H stretching vibrations in the region of 3300-3500 cm-1. The N-H bending (scissoring) vibration is expected to appear around 1600-1650 cm-1.

Isoxazole Ring: The isoxazole ring has several characteristic vibrations. The C=N stretching vibration is typically observed in the 1580-1620 cm-1 region. The C=C stretching of the isoxazole ring is expected around 1450-1500 cm-1. The N-O stretching vibration usually appears in the 1350-1450 cm-1 range.

Cyclopropyl Ring: The C-H stretching vibrations of the cyclopropyl ring are expected just above 3000 cm-1, which is characteristic of strained ring systems. The ring deformation modes, often referred to as "ring breathing," will appear at lower frequencies.

Phenyl Group: The C-H stretching of the aromatic ring will be observed above 3000 cm-1. The characteristic C=C stretching vibrations of the phenyl ring will appear in the 1450-1600 cm-1 region.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm-1)
Amino (-NH2) N-H Stretch 3300 - 3500
Amino (-NH2) N-H Bend 1600 - 1650
Isoxazole C=N Stretch 1580 - 1620
Isoxazole C=C Stretch 1450 - 1500
Isoxazole N-O Stretch 1350 - 1450
Phenyl Aromatic C-H Stretch > 3000
Phenyl Aromatic C=C Stretch 1450 - 1600

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M+•) would confirm its molecular weight.

The fragmentation pattern would likely involve characteristic losses of small molecules and radicals. Common fragmentation pathways for related structures include the cleavage of the cyclopropyl ring, loss of the amino group, and fragmentation of the isoxazole ring. Alpha-cleavage is a common fragmentation pathway for amines, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. In this molecule, this could lead to the loss of the phenylcyclopropyl group. The fragmentation of the isoxazole ring can proceed through various pathways, often involving the cleavage of the N-O bond.

Table 4: Compound Names Mentioned in the Article

Compound Name

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₁₂H₁₂N₂O, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₂H₁₂N₂O)

ElementNumber of AtomsAtomic Mass (amu)Total Mass (amu)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)121.00782512.093900
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)115.99491515.994915
Total Exact Mass 200.094963

In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. The expected exact mass for this ion would be 201.10279 (C₁₂H₁₃N₂O⁺). The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula. nih.gov

Fragmentation Pattern Analysis

Mass spectrometry also provides valuable structural information through the analysis of fragmentation patterns. While specific experimental data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation of isoxazoles and amines.

The isoxazole ring is known to be relatively fragile under electron impact (EI) or collision-induced dissociation (CID). A characteristic fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond. wikipedia.org For this compound, the following fragmentation steps are plausible:

Initial N-O bond cleavage: This would lead to the opening of the isoxazole ring.

Loss of small neutral molecules: Subsequent rearrangements could lead to the loss of stable neutral molecules such as CO, HCN, or radicals.

Cleavage of the cyclopropyl ring: The cyclopropyl ring can undergo fragmentation, potentially leading to the loss of ethene (C₂H₄).

Fragmentation of the phenyl group: The phenyl ring is generally stable but can lose fragments under higher energy conditions.

α-cleavage adjacent to the amine group: A common fragmentation for amines involves cleavage of the bond alpha to the nitrogen atom. miamioh.edu

Table 2: Predicted Fragmentation Ions for this compound

Proposed FragmentStructurePlausible Origin
[M - NH₂]⁺C₁₂H₁₀O⁺Loss of the amino group
[M - CO]⁺C₁₁H₁₂N₂⁺Loss of carbon monoxide from the isoxazole ring
[C₉H₉]⁺Phenylcyclopropyl cationCleavage of the bond between the cyclopropyl and isoxazole rings
[C₇H₇]⁺Tropylium ionRearrangement and fragmentation of the phenyl group

The relative abundance of these fragment ions would provide significant clues to the connectivity and stability of the different structural motifs within the molecule.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a crystal structure for this compound has not been reported, we can infer its likely solid-state structure by examining related compounds.

Studies on compounds containing a 1-phenylcyclopropane moiety have shown that the phenyl ring typically adopts a bisected conformation relative to the cyclopropane (B1198618) ring to minimize steric hindrance. researchgate.net The bond lengths and angles within the phenyl and cyclopropyl groups are expected to be within the normal ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophores present are the phenyl ring and the isoxazole ring.

The expected electronic transitions would be π → π* transitions associated with the aromatic and heteroaromatic rings. The presence of the amino group, an auxochrome, on the isoxazole ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoxazole. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions

ChromophoreExpected TransitionApproximate λmax (nm)
Phenyl Ringπ → π~250-270
Isoxazole Ringπ → π~220-260
Conjugated Systemπ → π*Shifted to longer wavelengths due to conjugation and auxochromic effects

The UV-Vis spectrum of isoxazole itself shows a broad absorption peak around 211 nm (5.9 eV). acs.org The conjugation with the phenyl group and the presence of the amino group in this compound would likely shift this absorption to a longer wavelength, potentially in the 250-300 nm range. Computational studies on isoxazole derivatives have been used to predict their UV/Visible absorption spectra and analyze the contributing electronic transitions. researchgate.net Such studies could provide more precise predictions for the title compound.

Q & A

Basic: What are the standard synthetic routes for 3-(1-Phenylcyclopropyl)isoxazol-5-amine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation and isoxazole ring assembly. A common approach involves:

  • Cyclopropanation : Reacting styrene derivatives with diazo compounds under transition-metal catalysis to form the 1-phenylcyclopropyl moiety .
  • Isoxazole Formation : Condensation of nitrile oxides with enamines or β-keto esters, followed by amine functionalization at the 5-position .
  • Purification : Silica gel chromatography with solvents like methanol/dichloramethane (MeOH/CH₂Cl₂) is critical for achieving >95% purity. NMR (¹H/¹³C) and mass spectrometry (MS) are essential for structural validation .

Advanced: How can enantioselectivity be optimized in derivatives of this compound?

Chiral phosphoric acid catalysts (e.g., SPINOL-based) enable asymmetric synthesis. Key strategies include:

  • Amino Group Modification : Substituting one hydrogen in the -NH₂ group with ethyl enhances enantioselectivity (up to 93% ee) by facilitating hydrogen bonding with the catalyst .
  • Reaction Conditions : Low temperatures (−40°C) and non-polar solvents (toluene) improve stereochemical control.
  • Substituent Effects : Electron-withdrawing groups on the phenyl ring (e.g., 4-Br, 3-Cl) increase reactivity without compromising selectivity .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons, while cyclopropane protons appear as distinct multiplets (δ 1.2–2.0 ppm). The isoxazole C-O and C-N bonds are identified via ¹³C shifts at 160–170 ppm .
  • FT-IR : Stretching vibrations at 1637 cm⁻¹ (C=N) and 3299 cm⁻¹ (N-H) validate the isoxazole and amine groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How does the cyclopropane ring influence the compound’s biological activity?

The 1-phenylcyclopropyl group enhances:

  • Metabolic Stability : The rigid cyclopropane reduces oxidative degradation by cytochrome P450 enzymes .
  • Target Binding : The ring’s strain energy (~27 kcal/mol) improves binding affinity to hydrophobic pockets in enzymes like BRD4 (Kd < 100 nM) .
  • Conformational Restriction : Limits rotational freedom, optimizing interactions with allosteric sites (e.g., RORγt receptors for autoimmune disease modulation) .

Basic: What in vitro assays are suitable for initial biological screening?

  • Kinase Inhibition : Use fluorescence polarization assays to evaluate BRD4 bromodomain inhibition (IC₅₀ values reported for related isoxazoles: 0.1–5 µM) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) assess antiproliferative activity. EC₅₀ values <10 µM indicate therapeutic potential .
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) via UV-Vis spectroscopy; logP values >2 may require formulation aids .

Advanced: How to resolve low yields in cyclopropane ring formation during scale-up?

  • Catalyst Optimization : Switch from Rh₂(OAc)₄ to Ru-based catalysts for higher turnover numbers (TON > 500) .
  • Microwave Assistance : Reduces reaction time from 24 h to 30 min and improves yields by 15–20% .
  • Byproduct Analysis : GC-MS monitors diazo dimerization; adding scavengers (e.g., molecular sieves) suppresses side reactions .

Basic: What computational tools predict the drug-likeness of this compound?

  • ADMET Prediction : SwissADME or QikProp calculate parameters like logP (optimal: 2–3), topological polar surface area (TPSA < 90 Ų), and P-glycoprotein substrate likelihood .
  • Docking Studies : AutoDock Vina models interactions with targets (e.g., BRD4 PDB: 3MXF); binding energies < −7 kcal/mol suggest strong affinity .

Advanced: How to address contradictory data in BRD4 inhibition studies?

  • Assay Validation : Confirm activity via orthogonal methods (e.g., AlphaScreen vs. thermal shift assays).
  • Proteomic Profiling : Use kinobeads to identify off-target kinase interactions that may skew results .
  • Structural Analysis : Compare X-ray co-crystallography data (resolution <2.0 Å) with docking poses to resolve binding mode discrepancies .

Basic: What are the stability considerations for long-term storage?

  • Storage Conditions : −20°C under argon, with desiccants to prevent hydrolysis of the isoxazole ring .
  • Degradation Monitoring : HPLC-PDA tracks impurities; avoid exposure to UV light to prevent cyclopropane ring opening .

Advanced: What strategies improve bioavailability in preclinical models?

  • Prodrug Design : Convert the amine to a pivaloyloxymethyl (POM) ester to enhance intestinal absorption .
  • Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size <200 nm) for sustained release and reduced clearance .
  • PK/PD Modeling : Use non-compartmental analysis (NCA) to correlate plasma concentrations (Cmax >1 µM) with tumor growth inhibition in xenografts .

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